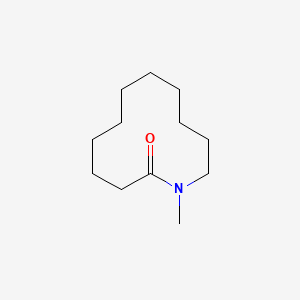

1-Azacyclododecan-2-one, 1-methyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99089-17-5 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-methyl-azacyclododecan-2-one |

InChI |

InChI=1S/C12H23NO/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |

InChI Key |

MNKVPIGFGSDHSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCCCCCCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Weight of N-Methyl-Laurolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of N-methyl-laurolactam, a derivative of the industrially significant monomer laurolactam. The information herein is presented to support research, development, and quality control activities where precise molecular weight is critical.

Chemical Identity and Formula

N-methyl-laurolactam is derived from laurolactam (azacyclotridecan-2-one) through the substitution of the hydrogen atom on the amide nitrogen with a methyl group. This modification is crucial for altering the chemical and physical properties of the parent molecule.

The addition of a methyl group (CH₃) and the removal of a hydrogen atom from the nitrogen of laurolactam results in a net addition of CH₂ to the molecular formula.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Atomic Weights of Constituent Elements

The table below summarizes the standard atomic weights of the elements present in N-methyl-laurolactam.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 13 | 12.011[4] |

| Hydrogen | H | 25 | 1.008[5][6] |

| Nitrogen | N | 1 | 14.007[7][8] |

| Oxygen | O | 1 | 15.999[9][10] |

Molecular Weight Calculation

The molecular weight of N-methyl-laurolactam (C₁₃H₂₅NO) is calculated as follows:

-

Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen: 25 atoms × 1.008 g/mol = 25.200 g/mol

-

Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 156.143 + 25.200 + 14.007 + 15.999 = 211.349 g/mol

The calculated molecular weight of N-methyl-laurolactam is 211.35 g/mol (rounded to two decimal places).

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of N-methyl-laurolactam, starting from the identification of its molecular formula.

Caption: Logical workflow for calculating the molecular weight of N-methyl-laurolactam.

References

- 1. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

Technical Guide: Solubility of 1-Methyl-Azacyclododecan-2-One in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-methyl-azacyclododecan-2-one, also known as N-methyl-laurolactam. A comprehensive review of available scientific literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. However, based on the physicochemical principles of N-methylated cyclic amides, a qualitative assessment of its expected solubility profile is presented. This guide also provides a detailed, standardized experimental protocol for determining the solubility of 1-methyl-azacyclododecan-2-one, which can be adapted for various organic solvents. This information is intended to guide researchers in handling this compound and in designing further studies to characterize its properties.

Introduction

1-Methyl-azacyclododecan-2-one is the N-methylated derivative of laurolactam, a macrocyclic lactam used in the synthesis of polymers like Nylon 12. The introduction of a methyl group to the amide nitrogen can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and conformational flexibility. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, polymer chemistry, and pharmaceutical sciences, where it may serve as a monomer, a building block, or a scaffold for more complex molecules.

Qualitative Solubility Profile

As of the date of this guide, no specific quantitative solubility data for 1-methyl-azacyclododecan-2-one in various organic solvents has been reported in publicly accessible literature. However, we can infer its likely solubility characteristics based on studies of similar N-methylated amides.

The N-methylation of a secondary cyclic amide, such as laurolactam, is not expected to increase its aqueous solubility. In fact, it typically leads to a pronounced increase in lipophilicity (log D)[1]. This is attributed to the replacement of a polar N-H group, capable of hydrogen bonding, with a non-polar methyl group[1]. Consequently, 1-methyl-azacyclododecan-2-one is anticipated to exhibit favorable solubility in a range of organic solvents.

Small aliphatic amines generally show significant solubility in many organic solvents[2]. While 1-methyl-azacyclododecan-2-one is a lactam, the presence of the hydrocarbon chain and the tertiary amide group suggests it will be soluble in common organic solvents, particularly those with moderate to low polarity.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility values for 1-methyl-azacyclododecan-2-one. Therefore, the following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| e.g., Methanol | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Ethanol | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Acetone | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Toluene | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Cyclohexane | e.g., 25 | Data Not Available | Shake-Flask |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data Not Available | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 1-methyl-azacyclododecan-2-one in an organic solvent of interest, based on the widely accepted shake-flask method[3][4][5].

4.1. Materials and Equipment

-

1-Methyl-azacyclododecan-2-one (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-methyl-azacyclododecan-2-one to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 1-methyl-azacyclododecan-2-one.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Report the mean solubility value and the standard deviation from replicate experiments.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

The Discovery and Evolution of Methylated Macrocyclic Lactams: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and therapeutic application of methylated macrocyclic lactams, offering insights for researchers, scientists, and drug development professionals.

Methylated macrocyclic lactams represent a pivotal class of natural products that have revolutionized medicine, particularly in the fields of immunosuppression and oncology. Their complex structures and potent biological activities have made them both a challenge and a source of inspiration for synthetic chemists and drug developers. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of these remarkable compounds, with a focus on the two most prominent examples: tacrolimus (FK506) and rapamycin (sirolimus).

A Journey of Discovery: From Soil Microbes to Potent Therapeutics

The story of methylated macrocyclic lactams is a testament to the power of natural product screening. The discovery of these compounds originated from the systematic investigation of microbial fermentation broths.

Tacrolimus (FK506): In 1984, a team at Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan isolated a novel 23-membered macrolide, which they named FK506, from the fermentation broth of the soil bacterium Streptomyces tsukubaensis.[1] Their screening program was designed to identify compounds that could inhibit the mixed lymphocyte reaction (MLR), a key in vitro assay for immunosuppressive activity.[1] FK506 demonstrated immunosuppressive activity that was significantly more potent than the then-standard, cyclosporine.[1] This discovery paved the way for its development as a cornerstone therapy in organ transplantation to prevent rejection.[1]

Rapamycin (Sirolimus): The journey of rapamycin began earlier, in the 1970s, when it was isolated from a soil sample from Easter Island (Rapa Nui) by researchers at Wyeth (now part of Pfizer).[2] The producing organism was identified as the bacterium Streptomyces hygroscopicus.[2] Initially investigated for its antifungal properties, the potent immunosuppressive and antiproliferative effects of rapamycin soon became the focus of intense research.[3]

These discoveries underscored the vast potential of microbial secondary metabolites as a source of structurally diverse and biologically active compounds.

The Art of Synthesis: Constructing Complexity

The intricate architectures of methylated macrocyclic lactams, characterized by multiple stereocenters, a large lactam ring, and various functional groups including methylations, have presented formidable challenges to synthetic chemists. The total synthesis of these molecules is a landmark achievement in organic chemistry.

Total Synthesis of Rapamycin

The first total synthesis of rapamycin was accomplished by K.C. Nicolaou and his group. Their retrosynthetic analysis involved disconnecting the triene system via a Stille palladium-catalyzed coupling.[2] Other notable total syntheses have been reported by the research groups of Schreiber, Danishefsky, Smith, and Ley, each employing unique strategies for macrocyclization and stereocontrol.[2] For instance, Schreiber's approach utilized a Mukaiyama aldol macrocyclization, while Danishefsky's synthesis featured a titanium-mediated aldol macrocyclization.[2] Ley's more recent synthesis employed a transannular catechol-templated Dieckmann-like reaction for the crucial macrocycle formation.[2]

Biosynthesis of Methylated Macrocyclic Lactams

Nature's synthetic strategy for these complex molecules involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. In the case of rapamycin, the core structure is assembled by a type I PKS and an NRPS.[4] The linear polyketide is built up by three multienzymes (RapA, RapB, and RapC) containing 14 modules.[4] Subsequent modifications, including O-methylation at specific positions (C39, C16, and C27) by SAM-dependent O-methyltransferases (RapI, RapM, and RapQ), are crucial for its biological activity.[4]

The biosynthesis of tacrolimus also involves a PKS/NRPS system, with the final structure being tailored by a series of enzymes that introduce the characteristic functional groups, including the critical methyl groups.[5]

Biological Activity and Therapeutic Applications

The potent and specific biological activities of tacrolimus and rapamycin have led to their widespread clinical use.

Tacrolimus is a powerful immunosuppressant primarily used to prevent the rejection of transplanted organs, such as kidneys, liver, and heart. It is also used topically to treat atopic dermatitis (eczema).[6]

Rapamycin (Sirolimus) and its analogs (rapalogs) like everolimus are used as immunosuppressants and also as anticancer agents.[3][4] They are utilized in coatings for coronary stents to prevent restenosis and are approved for the treatment of certain cancers, including renal cell carcinoma.[4]

Quantitative Biological Data

The following tables summarize key quantitative data for tacrolimus and everolimus, a clinically important rapamycin analog.

| Compound | Target | Assay | IC50 / EC50 / Cmin | Reference |

| Tacrolimus | Calcineurin | In vitro phosphatase assay | ~0.5 - 2 nM | [7] |

| T-cell proliferation | Mixed Lymphocyte Reaction | ~0.1 - 1 nM | [1] | |

| Clinical Trough Levels (renal transplant) | Whole blood | 5 - 15 ng/mL | [8] | |

| Everolimus | mTORC1 | In vitro kinase assay | ~1 - 5 nM | [9] |

| Cell proliferation (various cancer cell lines) | MTT assay | Low nM range | [9] | |

| Clinical Trough Levels (renal transplant, with reduced tacrolimus) | Whole blood | 3 - 8 ng/mL | [10] |

Delving into the Mechanism of Action: Signaling Pathways

The distinct therapeutic effects of tacrolimus and rapamycin stem from their ability to modulate specific intracellular signaling pathways.

Tacrolimus: Inhibition of the Calcineurin Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[6][7]

-

Binding to FKBP12: Tacrolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[7]

-

Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[7]

-

NFAT Inhibition: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[6]

-

Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7]

-

Immunosuppression: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.[11]

Tacrolimus Signaling Pathway

Rapamycin: Targeting the mTOR Signaling Cascade

Rapamycin and its analogs target the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[3][12]

-

Binding to FKBP12: Similar to tacrolimus, rapamycin first forms a complex with FKBP12.[13]

-

Inhibition of mTORC1: The rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[12]

-

Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3]

-

Cell Cycle Arrest and Anti-proliferative Effects: This results in the inhibition of protein synthesis and arrests the cell cycle in the G1 phase, leading to its antiproliferative and immunosuppressive effects.[3]

Rapamycin Signaling Pathway

Experimental Protocols and Workflows

The study of methylated macrocyclic lactams involves a multi-step process from synthesis to biological evaluation.

General Experimental Workflow

General Experimental Workflow

Representative Experimental Protocol: Total Synthesis of Rapamycin (Nicolaou's Approach - Key Steps)

The following provides a conceptual outline of key steps in the total synthesis of rapamycin as reported by Nicolaou et al. For detailed procedures, please refer to the original publication.

-

Synthesis of Key Fragments: The synthesis commences with the preparation of two key fragments: a bis(vinyl iodide) and a distannylethene. These fragments are synthesized through multi-step sequences involving asymmetric reactions to establish the correct stereochemistry.

-

Stille Coupling: The two fragments are coupled using a palladium(0) catalyst in a Stille cross-coupling reaction to form the linear triene precursor.

-

Macrocyclization: The linear precursor undergoes a macrolactamization reaction to form the 31-membered ring. This is a critical and often low-yielding step that requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

-

Final Deprotection and Functional Group Manipulation: The final steps involve the removal of protecting groups and any necessary functional group interconversions to yield the final rapamycin molecule.

Representative Experimental Protocol: In Vitro Calcineurin Phosphatase Assay (for Tacrolimus)

-

Reagents and Buffers: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂, 1 mg/mL BSA), recombinant human calcineurin, calmodulin, FKBP12, and a phosphopeptide substrate (e.g., RII phosphopeptide).

-

Compound Preparation: Prepare serial dilutions of tacrolimus in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, calcineurin, calmodulin, and FKBP12.

-

Add the diluted tacrolimus or DMSO (vehicle control).

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction and measure the amount of free phosphate released using a colorimetric method (e.g., Malachite Green assay).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of tacrolimus and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The discovery of methylated macrocyclic lactams has had a profound impact on medicine. Ongoing research continues to explore the vast chemical space of macrocycles for new therapeutic agents. Advances in synthetic methodologies, biosynthetic engineering, and our understanding of the molecular targets of these compounds will undoubtedly lead to the development of next-generation macrocyclic drugs with improved efficacy and safety profiles. The legacy of these natural products serves as a powerful reminder of the importance of exploring the chemical diversity of the natural world in the quest for new medicines.

References

- 1. [Discovery and development of a novel immunosuppressant, tacrolimus hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sirolimus - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tacrolimus - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Combination of everolimus and low-dose tacrolimus controls histological liver allograft injury as sufficiently as high-dose tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction between everolimus and tacrolimus in renal transplant recipients: a pharmacokinetic controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Prospective Biological Activity of 1-methyl-1-azacyclododecan-2-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the potential biological activities of the novel compound 1-methyl-1-azacyclododecan-2-one. In the absence of direct experimental data, this paper synthesizes information from structurally analogous compounds, including the parent macrocycle laurolactam and various N-methylated lactam derivatives, to hypothesize potential pharmacological applications. Drawing parallels from existing research, we propose that 1-methyl-1-azacyclododecan-2-one may exhibit activity as a calcium channel blocker and potentially as an anticancer agent. This whitepaper provides a theoretical framework and detailed, prospective experimental protocols to guide future research into the biological evaluation of this compound. All discussions of potential activities are speculative and intended to serve as a foundation for further investigation.

Introduction

1-methyl-1-azacyclododecan-2-one is a derivative of azacyclododecan-2-one, a 12-membered macrocyclic lactam. While its parent compound and the closely related 13-membered lactam, laurolactam, are known primarily as industrial monomers, the lactam scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The introduction of an N-methyl group can significantly alter the conformational properties and, consequently, the biological activity of macrocycles, making 1-methyl-1-azacyclododecan-2-one a compound of interest for pharmacological screening.[2] This document will explore its potential biological activities based on the known properties of related compounds.

Analysis of Structurally Analogous Compounds

Direct biological studies on 1-methyl-1-azacyclododecan-2-one are not currently available in the public domain. Therefore, we turn to its structural relatives to infer potential activities.

Laurolactam (Azacyclotridecan-2-one)

Laurolactam, the 13-membered ring analog of the parent lactam of our target compound, is a well-studied molecule. Primarily used in the synthesis of Nylon-12, its potential in medicinal chemistry is also recognized.[3] It has been investigated as a scaffold for creating more rigid and potentially bioactive bicyclic lactam structures.[1] Notably, a patent exists for the use of laurolactam in the synthesis of MDL-12330A, a compound purported to act as a calcium channel blocker.

N-Methylated Lactam Derivatives

N-methylation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Studies on N-methylated beta-lactams have shown that this modification can lead to potent and selective biological activities, including the induction of apoptosis in human cancer cells.[4] Furthermore, N-thiolated β-lactams have demonstrated bacteriostatic effects through a mechanism distinct from traditional β-lactam antibiotics.[5] The addition of a methyl group to the lactam nitrogen can influence the molecule's conformation, which in turn can dramatically impact its binding affinity for biological targets such as proteins.[2]

Macrocyclic Lactams in Drug Discovery

Macrocyclic lactams as a class are known for their diverse and potent biological activities.[6] These activities span a wide range, including antifungal, antimicrobial, antiprotozoal, and antitumor effects.[6] The conformational restriction imposed by the macrocyclic structure can enhance potency and selectivity for specific biological targets.[1]

Hypothesized Biological Activities of 1-methyl-1-azacyclododecan-2-one

Based on the evidence from structurally related compounds, we hypothesize two primary potential biological activities for 1-methyl-1-azacyclododecan-2-one:

-

Calcium Channel Blockade: Given the documented use of its parent analog, laurolactam, in the synthesis of a calcium channel blocker, it is plausible that 1-methyl-1-azacyclododecan-2-one could interact with L-type calcium channels.[7] N-methylation may influence the potency and selectivity of this interaction.

-

Anticancer Activity: The lactam moiety is present in numerous anticancer agents. Studies on N-methylated beta-lactams have shown their ability to induce apoptosis in cancer cell lines.[4] It is therefore conceivable that 1-methyl-1-azacyclododecan-2-one could exhibit cytotoxic or pro-apoptotic effects on cancer cells.

Proposed Experimental Protocols

To investigate the hypothesized biological activities, the following detailed experimental protocols are proposed.

Evaluation of Anticancer Activity

A tiered approach is recommended, starting with in vitro cytotoxicity screening, followed by mechanistic studies if promising activity is observed.

4.1.1. In Vitro Cytotoxicity Screening

-

Objective: To determine the concentration-dependent cytotoxic effect of 1-methyl-1-azacyclododecan-2-one on a panel of human cancer cell lines.

-

Cell Lines: A representative panel of human cancer cell lines should be used, for example:

-

MCF-7 (breast adenocarcinoma)

-

A549 (lung carcinoma)

-

HeLa (cervical cancer)

-

A non-cancerous cell line, such as HEK293, should be included to assess selectivity.

-

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing increasing concentrations of 1-methyl-1-azacyclododecan-2-one (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compound for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

4.1.2. Apoptosis Induction Assay (Caspase-3 Activity)

-

Objective: To determine if the cytotoxic effects observed are due to the induction of apoptosis.

-

Methodology:

-

Cells are treated with 1-methyl-1-azacyclododecan-2-one at its IC50 concentration for 24 hours.

-

After treatment, cells are lysed, and the protein concentration of the lysate is determined.

-

A commercially available colorimetric or fluorometric caspase-3 assay kit is used according to the manufacturer's instructions.

-

The assay measures the cleavage of a caspase-3 specific substrate.

-

The results are expressed as the fold-increase in caspase-3 activity compared to the vehicle-treated control.

-

Evaluation of Calcium Channel Blocking Activity

4.2.1. In Vitro Calcium Influx Assay

-

Objective: To measure the effect of 1-methyl-1-azacyclododecan-2-one on calcium influx in a relevant cell line.

-

Cell Line: A cell line expressing L-type calcium channels, such as the rat vascular smooth muscle cell line A7r5, is suitable.

-

Methodology (Fluorescent Calcium Imaging):

-

A7r5 cells are seeded on glass-bottom dishes and cultured to 80-90% confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

After loading, the cells are washed with a physiological salt solution.

-

The cells are then pre-incubated with various concentrations of 1-methyl-1-azacyclododecan-2-one or a known calcium channel blocker (e.g., verapamil) as a positive control for 15-30 minutes.

-

Baseline fluorescence is recorded.

-

Depolarization is induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to open the voltage-gated calcium channels.

-

The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

-

The inhibitory effect of the compound is quantified by comparing the peak fluorescence in treated cells to that in untreated control cells.

-

Data Presentation

As there is no direct experimental data for 1-methyl-1-azacyclododecan-2-one, the following tables present data for analogous compounds to provide a comparative context for potential future findings.

Table 1: Cytotoxic Activity of N-methylthiolated β-Lactams against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-methylthiolated β-lactam 18 | Breast (MCF-7) | ~5 | [4] |

| N-methylthiolated β-lactam 18 | Leukemia (HL-60) | ~2.5 |[4] |

Table 2: Calcium Channel Blocking Activity of Structurally Diverse Compounds

| Compound | Assay System | IC50 (µM) | Reference |

|---|---|---|---|

| Verapamil | Rabbit Aortic Strips | 0.1-1 | [8] |

| Nifedipine | Rabbit Aortic Strips | <0.1 | [8] |

| Amlodipine | L-type Ca2+ channel | 2.4 |[9] |

Visualizations: Proposed Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and a hypothetical signaling pathway for the potential calcium channel blocking activity of 1-methyl-1-azacyclododecan-2-one.

Caption: Proposed experimental workflow for evaluating the anticancer activity of 1-methyl-1-azacyclododecan-2-one.

Caption: Proposed workflow for the in vitro calcium influx assay.

Caption: Hypothetical signaling pathway for the calcium channel blocking activity.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of 1-methyl-1-azacyclododecan-2-one, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential calcium channel blocker and anticancer agent. The proposed experimental protocols offer a clear path forward for the initial pharmacological characterization of this novel compound. Future research should focus on the synthesis and purification of 1-methyl-1-azacyclododecan-2-one, followed by the systematic execution of the described in vitro assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The exploration of this and other N-alkylated macrocyclic lactams could open new avenues in the development of novel therapeutics.

References

- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 2. Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laurolactam - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships OF N-methylthiolated beta-lactam antibiotics with C3 substitutions and their selective induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

An In-depth Technical Guide to the Structural Analogs of 1-methyl-1-azacyclododecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of structural analogs of 1-methyl-1-azacyclododecan-2-one. Due to a notable absence of published research on the biological activities of this specific compound and its close N-alkylated macrocyclic lactam analogs, this document focuses primarily on detailed synthetic methodologies. It aims to serve as a foundational resource for researchers interested in exploring this chemical space. The guide outlines established methods for the synthesis of the parent lactam, laurolactam, and proposes detailed protocols for its N-methylation and the generation of other structural analogs. While experimental biological data is not available, this guide discusses the potential implications of N-alkylation on physicochemical and pharmacological properties, drawing parallels from related compound classes to suggest future research directions. All quantitative data for the parent compounds are summarized, and logical workflows for synthesis and potential screening are visualized.

Introduction

Macrocyclic lactams are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their constrained yet flexible structures allow for specific interactions with biological targets. While extensive research has been conducted on various lactam-containing molecules, including the widely known β-lactams, large-ring N-alkylated lactams such as 1-methyl-1-azacyclododecan-2-one remain a largely unexplored area of chemical space.

This guide focuses on 1-methyl-1-azacyclododecan-2-one, a derivative of the 12-membered lactam, and its potential structural analogs. The parent compound, 1-azacyclododecan-2-one, is a known chemical entity, though less studied than its 13-membered homolog, laurolactam (azacyclotridecan-2-one). The introduction of a methyl group on the nitrogen atom can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and conformational flexibility, which in turn can dramatically impact its biological activity.

Currently, the scientific literature lacks substantial data on the biological effects of 1-methyl-1-azacyclododecan-2-one and its direct analogs. This guide, therefore, aims to bridge this gap by providing a detailed roadmap for the synthesis of these compounds, thereby enabling further investigation into their potential as therapeutic agents or biological probes.

Physicochemical Properties of Parent Lactams

To understand the starting points for analog synthesis, the physicochemical properties of the parent lactams, 1-azacyclododecan-2-one and laurolactam, are presented below. These values are crucial for predicting the properties of their N-methylated derivatives.

| Property | 1-Azacyclododecan-2-one | Laurolactam (Azacyclotridecan-2-one) | Data Source |

| CAS Number | 1202-71-7 | 947-04-6 | PubChem[1][2] |

| Molecular Formula | C₁₁H₂₁NO | C₁₂H₂₃NO | PubChem[1][2] |

| Molecular Weight | 183.29 g/mol | 197.32 g/mol | PubChem[1][2] |

| Melting Point | Not available | 152.5 °C | Wikipedia[3] |

| Boiling Point | Not available | 314.9 °C | Wikipedia[3] |

| Water Solubility | Not available | 0.03 wt% | Wikipedia[3] |

| LogP (Predicted) | 2.3 | 2.8 | PubChem[1][2] |

Synthesis of 1-methyl-1-azacyclododecan-2-one and its Analogs

The synthesis of 1-methyl-1-azacyclododecan-2-one can be approached by two main routes: the direct N-methylation of the parent lactam or the cyclization of a pre-methylated amino acid precursor. The former is generally more straightforward and is detailed below.

Synthesis of the Parent Lactam: 1-Azacyclododecan-2-one

The synthesis of the 12-membered lactam ring is a critical first step. A common method for the synthesis of large-ring lactams is the Beckmann rearrangement of the corresponding cyclic ketone oxime.

Experimental Protocol: Beckmann Rearrangement for 1-Azacyclododecan-2-one Synthesis

-

Oxime Formation:

-

Dissolve cyclododecanone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the cyclododecanone oxime by filtration. Recrystallize from a suitable solvent if necessary.

-

-

Beckmann Rearrangement:

-

Treat the cyclododecanone oxime with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) or other rearrangement catalysts.

-

Heat the mixture to induce the rearrangement. The reaction temperature and time will depend on the chosen catalyst.

-

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base.

-

Extract the product, 1-azacyclododecan-2-one, with an organic solvent.

-

Purify the product by distillation or recrystallization.

-

N-Methylation of 1-Azacyclododecan-2-one

The introduction of the methyl group onto the lactam nitrogen can be achieved through various N-alkylation methods. A particularly efficient and environmentally friendly approach is the use of microwave-assisted synthesis under phase-transfer catalysis (PTC) conditions.

Experimental Protocol: Microwave-Assisted N-Methylation

-

Reactant Preparation:

-

In a microwave-safe reaction vessel, combine 1-azacyclododecan-2-one, a 50% excess of methyl iodide (or another methylating agent like dimethyl sulfate), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Add a solid base, such as a mixture of potassium carbonate and potassium hydroxide.

-

-

Microwave Irradiation:

-

Place the sealed vessel in a microwave reactor.

-

Irradiate the mixture at a controlled temperature and power for a short duration (typically a few minutes). The optimal conditions should be determined empirically.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 1-methyl-1-azacyclododecan-2-one by column chromatography or distillation.

-

Synthesis of Other Structural Analogs

The synthetic strategies outlined above can be adapted to generate a library of structural analogs by:

-

Varying the N-alkyl group: Instead of methyl iodide, other alkyl halides (e.g., ethyl bromide, benzyl chloride) can be used in the N-alkylation step to introduce different substituents on the nitrogen atom.

-

Modifying the lactam ring size: Starting with different cyclic ketones (e.g., cycloundecanone, cyclotetradecanone) will yield analogs with varying ring sizes.

-

Introducing substituents on the carbon backbone: While more synthetically challenging, functional groups can be introduced on the carbon ring of the starting cycloalkanone before the Beckmann rearrangement.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

Caption: Synthesis of 1-Azacyclododecan-2-one.

Caption: N-Methylation Workflow.

Prospective Biological Activities and Future Directions

As previously stated, there is a significant lack of published data on the biological activity of 1-methyl-1-azacyclododecan-2-one and its analogs. However, based on the known activities of other lactam-containing molecules and the predictable effects of N-methylation, we can speculate on potential areas for future investigation.

Potential Areas of Biological Investigation:

-

Antimicrobial Activity: Many natural and synthetic lactams exhibit antimicrobial properties. The introduction of a lipophilic N-methyl group could enhance membrane permeability and potentially lead to activity against various bacterial or fungal strains.

-

Anticancer Activity: The cytotoxicity of various lactam derivatives against cancer cell lines has been reported. The conformational changes induced by N-methylation could lead to novel interactions with cancer-related protein targets.

-

Enzyme Inhibition: The lactam ring can act as a scaffold for designing enzyme inhibitors. The N-methyl group can influence the binding affinity and selectivity for specific enzymes.

-

Central Nervous System (CNS) Activity: The increased lipophilicity resulting from N-methylation might facilitate crossing the blood-brain barrier, opening up the possibility for CNS-related activities.

Proposed Workflow for Biological Screening:

Caption: Biological Screening Workflow.

Conclusion

1-methyl-1-azacyclododecan-2-one and its structural analogs represent a promising yet underexplored class of compounds. This technical guide provides a solid foundation for their chemical synthesis, offering detailed protocols and logical workflows. The profound lack of biological data highlights a significant opportunity for novel discoveries. By following the synthetic routes and a systematic screening approach as outlined, researchers can begin to unravel the pharmacological potential of these intriguing macrocyclic lactams. The data and methodologies presented herein are intended to catalyze further research and development in this nascent area of medicinal chemistry.

References

A Technical Guide to 1-methyl-1-azacyclododecan-2-one for Researchers and Drug Development Professionals

Introduction: 1-methyl-1-azacyclododecan-2-one, also known as N-methyl laurolactam, is a derivative of the more common industrial chemical laurolactam (1-azacyclododecan-2-one). The introduction of a methyl group on the nitrogen atom of the lactam ring can significantly alter the physicochemical properties and biological activity of the parent molecule. This modification can lead to increased membrane permeability, enhanced metabolic stability, and altered binding affinity to biological targets, making it a compound of interest for researchers in drug discovery and development. This technical guide provides an overview of the commercial availability, synthesis, and potential applications of 1-methyl-1-azacyclododecan-2-one, based on available data and analogous N-methylated lactam structures.

Commercial Suppliers

While not as widely available as its unmethylated counterpart, 1-methyl-1-azacyclododecan-2-one can be sourced from specialized chemical suppliers. Researchers interested in procuring this compound should inquire with the following vendor for availability and detailed specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BOC Sciences | 1-Azacyclododecan-2-one, 1-methyl- | 99089-17-5 | C₁₂H₂₃NO | 197.32 g/mol | Inquire for pricing and availability. |

Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Disruption of the crystal lattice of the solid parent lactam. |

| Melting Point | Lower than laurolactam (151 °C) | Absence of N-H hydrogen bonding. |

| Boiling Point | Expected to be slightly lower than or similar to laurolactam | Increased volatility due to lack of hydrogen bonding, but slightly higher molecular weight. |

| Solubility | Higher solubility in nonpolar organic solvents (e.g., hexane, toluene) and lower solubility in polar protic solvents (e.g., water) compared to laurolactam. | The methyl group increases lipophilicity and removes a hydrogen bond donor site. |

| pKa | Not applicable (no acidic proton on the nitrogen) | The amide proton is replaced by a methyl group. |

Experimental Protocols: Synthesis of 1-methyl-1-azacyclododecan-2-one

The synthesis of 1-methyl-1-azacyclododecan-2-one is most commonly achieved through the N-methylation of its precursor, 1-azacyclododecan-2-one (laurolactam). Several methods for the N-methylation of amides and lactams have been reported in the scientific literature. Below is a general experimental protocol based on these methods.

General Protocol for N-methylation of Laurolactam:

Materials:

-

1-azacyclododecan-2-one (laurolactam)

-

A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃))

-

A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or toluene)

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) or water)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-azacyclododecan-2-one in the chosen anhydrous aprotic solvent in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., 1.1 equivalents of NaH) to the solution with stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.

-

Slowly add the methylating agent (e.g., 1.2 equivalents of methyl iodide) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-methyl-1-azacyclododecan-2-one.

Note: The choice of base, solvent, and methylating agent, as well as the reaction temperature and time, may need to be optimized for the best yield and purity.

Potential Applications and Biological Relevance

While specific biological activities of 1-methyl-1-azacyclododecan-2-one have not been extensively reported, the N-methylation of lactams is a known strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

-

Increased Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.

-

Enhanced Metabolic Stability: The N-H bond of a lactam can be a site for metabolic degradation. Replacing the hydrogen with a methyl group can block this metabolic pathway, thereby increasing the in vivo half-life of the compound.

-

Altered Receptor Binding: The presence and orientation of the N-methyl group can influence the binding affinity and selectivity of a molecule for its biological target. This can be due to steric effects or the removal of a hydrogen bond donor capability.

-

Precursor for Further Synthesis: 1-methyl-1-azacyclododecan-2-one can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

N-methylated lactams have been investigated for various biological activities, including as antibacterial and anticancer agents. The specific effects of 1-methyl-1-azacyclododecan-2-one would require dedicated screening and pharmacological studies.

Visualizations

The following diagrams illustrate the synthetic workflow for 1-methyl-1-azacyclododecan-2-one and a general workflow for its subsequent biological screening.

Caption: Synthetic workflow for 1-methyl-1-azacyclododecan-2-one.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azacyclododecan-2-one, 1-methyl- from Laurolactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Azacyclododecan-2-one, 1-methyl- (also known as N-methyl-laurolactam) from its precursor, laurolactam (Azacyclotridecan-2-one). The primary method detailed is the N-methylation of the lactam amide bond, a crucial transformation for modifying the physicochemical properties of the molecule, which can be of significant interest in medicinal chemistry and materials science. This protocol describes a common and effective method utilizing sodium hydride for deprotonation followed by quenching with methyl iodide.

Introduction

Laurolactam, a 12-carbon macrocyclic lactam, is a key monomer in the production of Nylon-12 and other polyamides.[1][2][3][4][5][6] Its chemical structure also presents a versatile scaffold for synthetic modifications. The N-methylation of laurolactam to yield 1-Azacyclododecan-2-one, 1-methyl-, alters its polarity, solubility, and hydrogen bonding capabilities. Such modifications are pivotal in drug development for enhancing membrane permeability and metabolic stability of peptide-based structures.[7][8] The synthesis protocol provided herein is a standard and reliable method for achieving this transformation.

Reaction Scheme

The synthesis of 1-Azacyclododecan-2-one, 1-methyl- from laurolactam is typically achieved through a nucleophilic substitution reaction. The lactam nitrogen is first deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This anionic intermediate then acts as a nucleophile, attacking a methylating agent, commonly methyl iodide (CH₃I), to yield the desired N-methylated product.

Diagram of the synthesis of 1-Azacyclododecan-2-one, 1-methyl- from laurolactam.

References

Methylation of Macrocyclic Lactams: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the methylation of macrocyclic lactams, a critical modification in drug discovery and development. N-methylation of the amide bonds within these macrocycles can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and oral bioavailability. These modifications can also fine-tune the binding affinity and selectivity for their biological targets. This guide covers both chemical and enzymatic methylation strategies, methods for purification and characterization, and the biological context of these modifications.

Introduction to Macrocyclic Lactam Methylation

Macrocyclic lactams, such as the renowned immunosuppressants rapamycin and tacrolimus, represent a class of natural and synthetic compounds with potent biological activities. The methylation of the lactam nitrogen or other nucleophilic sites within the macrocycle can have profound effects on their bioactivity and pharmacokinetic profiles. For instance, N-methylation can disrupt hydrogen bonding networks, leading to conformational changes that may favor a bioactive conformation or improve passive diffusion across cellular membranes.

Signaling Pathways Modulated by Methylated Macrocyclic Lactams

A primary example of a signaling pathway modulated by a macrocyclic lactam is the mTOR (mechanistic Target of Rapamycin) pathway . Rapamycin, in complex with FKBP12, inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism. Methylation of rapamycin can alter its binding affinity for FKBP12 and mTOR, thereby modulating its immunosuppressive and anti-proliferative effects.

Beyond mTOR, other signaling pathways can be targeted by macrocyclic lactams. For instance, non-immunosuppressive analogs of these compounds are being explored for their effects on pathways involved in neurodegeneration and cancer, such as the Keap1-Nrf2-ARE pathway , which is crucial for cellular defense against oxidative stress.[1]

Below are graphical representations of the mTOR signaling pathway and a generalized experimental workflow for the synthesis and evaluation of methylated macrocyclic lactams.

Caption: The mTOR Signaling Pathway.

Caption: Experimental Workflow for Methylation.

Experimental Protocols

This section provides detailed protocols for the chemical and enzymatic methylation of macrocyclic lactams.

Chemical N-Methylation Protocols

3.1.1. Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This method is a widely used procedure for the N-methylation of amides and lactams. The strong base, sodium hydride, deprotonates the amide nitrogen, which then acts as a nucleophile to attack the methyl iodide.[1][2]

Materials:

-

Macrocyclic lactam

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve the macrocyclic lactam (1 equivalent) in anhydrous THF (concentration typically 0.05-0.1 M) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2-3 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution will be observed.

-

Add methyl iodide (3-5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

3.1.2. Protocol 2: N-Methylation using Potassium Carbonate and Dimethyl Sulfate

This method employs a milder base, potassium carbonate, and a different methylating agent, dimethyl sulfate. It is often used for substrates that may be sensitive to the harsh conditions of sodium hydride.[3][4]

Materials:

-

Macrocyclic lactam

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Dimethyl sulfate (DMS)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the macrocyclic lactam (1 equivalent) in anhydrous DMF or acetone (concentration typically 0.1-0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (3-5 equivalents).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add dimethyl sulfate (2-4 equivalents) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 40-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Dilute the filtrate with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Enzymatic Methylation Protocol

Enzymatic methylation offers high regioselectivity and milder reaction conditions compared to chemical methods. Methyltransferases, using S-adenosyl-L-methionine (SAM) as a methyl donor, can be employed. This protocol is a general guideline and may require optimization for specific macrocyclic lactams and methyltransferases.[5][6]

Materials:

-

Macrocyclic lactam

-

Methyltransferase enzyme (e.g., from Streptomyces species)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 7.5-8.5)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Ethyl acetate (EtOAc)

Procedure:

-

Prepare a reaction mixture containing the macrocyclic lactam (substrate, typically in the µM to mM range) in Tris-HCl buffer.

-

Add MgCl₂ (1-5 mM) and DTT (1-2 mM) to the reaction mixture.

-

Initiate the reaction by adding the methyltransferase enzyme to a final concentration of 1-10 µM.

-

Add SAM (1.5-3 equivalents relative to the substrate).

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 2-24 hours. Monitor the reaction by LC-MS.

-

Quench the reaction by adding an equal volume of cold ethyl acetate.

-

Vortex the mixture and centrifuge to separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.

-

Re-dissolve the crude product in a suitable solvent for purification by preparative HPLC.

Data Presentation: Quantitative Analysis of Methylation Reactions

The efficiency of methylation reactions can be evaluated based on yield and regioselectivity. The following tables summarize representative data from the literature for the methylation of amides and related compounds, which can serve as a reference for macrocyclic lactam methylation.

Table 1: Chemical N-Methylation of Amides - Representative Yields

| Methylating Agent | Base | Solvent | Substrate | Product Yield (%) | Reference |

| Methyl Iodide | NaH | THF | N-Boc-amino acid | >90 | [2] |

| Dimethyl Sulfate | K₂CO₃ | DMF | Aromatic diamine | 80-95 | [7] |

| Dimethyl Carbonate | K₂CO₃ | N/A | Methylene-active compounds | >99 (mono-methylated) | [4][8] |

| Methyl Iodide | K₂CO₃ | Acetone | Dihydroxybenzaldehyde | Good | [9] |

Table 2: Enzymatic Methylation - Representative Yields and Regioselectivity

| Enzyme | Substrate | Methyl Donor | Product Yield (%) | Regioselectivity | Reference |

| RapM Methyltransferase | Desmethyl-rapamycin | SAM | High | C16-OH specific | [5][10] |

| Engineered Methyltransferase | Benzimidazole | Iodoalkanes | up to 99 | >99% | [11] |

| OphP | N-methylated peptide | - | - | N-methylated Glycine | [12] |

Characterization of Methylated Macrocyclic Lactams

The structural elucidation of methylated macrocyclic lactams is crucial to confirm the success of the reaction and to determine the site of methylation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming methylation.

-

¹H NMR: The introduction of a methyl group on a nitrogen atom typically results in a new singlet in the upfield region of the spectrum, usually between δ 2.5 and 3.5 ppm. The exact chemical shift depends on the local electronic environment.

-

¹³C NMR: The carbon of the N-methyl group will appear as a new signal in the ¹³C NMR spectrum, typically between δ 30 and 45 ppm.

-

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the methyl group to the correct nitrogen atom by observing correlations between the methyl protons/carbon and adjacent atoms in the macrocyclic backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the methylated product and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: The mass spectrum of the methylated product will show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that is 14 Da (for a single methylation) higher than the starting material.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments can help to locate the position of the methyl group. The fragmentation of macrocycles can be complex, but characteristic losses and the masses of resulting fragment ions can provide clues about the structure. For example, cleavage adjacent to the methylated nitrogen can lead to specific fragment ions.[13][14]

This comprehensive guide provides a solid foundation for researchers to undertake the methylation of macrocyclic lactams. By carefully selecting the appropriate methylation strategy and utilizing the detailed protocols and characterization methods described herein, scientists can efficiently generate and evaluate novel methylated macrocyclic lactams for drug discovery and development.

References

- 1. Advances in Immunosuppressive Agents Based on Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. readchemistry.com [readchemistry.com]

- 5. Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytosynthesis.com [cytosynthesis.com]

- 7. Frontiers | Target of Rapamycin Regulates Genome Methylation Reprogramming to Control Plant Growth in Arabidopsis [frontiersin.org]

- 8. graphviz.org [graphviz.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for 1-methyl-1-azacyclododecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1-azacyclododecan-2-one is a twelve-membered, N-substituted macrocyclic lactam. Unlike its unmethylated counterpart (1-azacyclododecan-2-one) or the industrially significant laurinlactam (azacyclotridecan-2-one), the presence of a methyl group on the nitrogen atom fundamentally alters its chemical reactivity, precluding its use in ring-opening polymerization for polyamide synthesis. This modification, however, makes it a potentially valuable chemical intermediate for fine chemical, pharmaceutical, and agrochemical synthesis, where precise molecular architecture is paramount.

These application notes provide an overview of the potential uses of 1-methyl-1-azacyclododecan-2-one as a chemical intermediate and detail foundational experimental protocols for its transformation into useful downstream products. Due to the limited specific literature on this N-methylated derivative, the following applications and protocols are based on the established chemistry of macrocyclic lactams.

Physicochemical Properties

A comparative summary of the properties of 1-methyl-1-azacyclododecan-2-one and related, more extensively studied lactams is presented below. The N-methyl group is expected to lower the melting point and increase solubility in less polar organic solvents compared to its N-H counterpart.

| Property | 1-methyl-1-azacyclododecan-2-one | 1-Azacyclododecan-2-one | Laurolactam (Azacyclotridecan-2-one) |

| CAS Number | Not available | 1202-71-7[1][2] | 947-04-6[3][4] |

| Molecular Formula | C₁₂H₂₃NO | C₁₁H₂₁NO[1][5] | C₁₂H₂₃NO[3][4] |

| Molecular Weight | 197.32 g/mol | 183.29 g/mol [1][5] | 197.32 g/mol [3][4] |

| Appearance | Expected to be a solid or oil | White Solid[1] | White to beige crystalline solid[3][4] |

| Melting Point | Expected to be lower than parent | 98-100 °C[1] | 150-153 °C[6] |

| Boiling Point | Data not available | 302.5 °C @ 760 mmHg[1] | 314.9 °C @ 760 mmHg[3] |

| Solubility | Expected good solubility in organic solvents | Soluble in water and organic solvents[1] | Virtually insoluble in water; soluble in benzene, cyclohexane[3][4] |

Application Notes: A Versatile, Non-Polymerizable Intermediate

The primary utility of 1-methyl-1-azacyclododecan-2-one lies in its function as a bifunctional building block after the selective cleavage of its lactam ring. The N-methyl group renders it inert to polymerization, directing its utility towards the synthesis of complex, non-polymeric target molecules.

-

Synthesis of ω-(Methylamino) Carboxylic Acids: The most direct application is the hydrolytic ring-opening to produce 12-(methylamino)dodecanoic acid. This molecule is a valuable synthon, featuring a long aliphatic chain that imparts lipophilicity, a secondary amine for further functionalization, and a terminal carboxylic acid for amide or ester coupling. Such structures are of interest in the development of surfactants, fatty acid mimetics, and linkers for drug-conjugate chemistry.

-

Precursor to Macrocyclic Secondary Amines: Reduction of the lactam's amide group yields 1-methyl-azacyclododecane, a macrocyclic secondary amine. This class of compounds is explored in coordination chemistry as ligands for metal catalysts and in medicinal chemistry as scaffolds for pharmacologically active agents.[7]

-

Scaffold for Chemical Libraries: The C₁₁ alkyl chain of the lactam provides a robust and flexible scaffold. Functional groups can be introduced at various positions on the carbon backbone prior to or after ring-opening, enabling the generation of diverse chemical libraries for screening in drug discovery and agrochemical research.

-

Use in Metal Ion Coordination: As with its parent compound, the carbonyl oxygen and tertiary nitrogen of 1-methyl-1-azacyclododecan-2-one could potentially serve as a bidentate ligand for complexing metal ions.[1] This could find applications in catalysis or the development of metal-based therapeutics.[1]

Key Chemical Transformations and Pathways

The utility of 1-methyl-1-azacyclododecan-2-one as an intermediate is realized through two primary reaction pathways: lactam ring-opening and amide reduction .

References

- 1. Cas 1202-71-7,1-Azacyclododecan-2-one | lookchem [lookchem.com]

- 2. 1-Azacyclododecan-2-one | C11H21NO | CID 12528084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Laurolactam - Wikipedia [en.wikipedia.org]

- 4. Buy Laurolactam | 947-04-6 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1-Azacyclododecan-2-one in Polymer Chemistry: A Detailed Guide to the Synthesis of Polyamide 12

Introduction

1-Azacyclododecan-2-one, more commonly known as laurolactam, is a crucial monomer in the field of polymer chemistry. Its primary application lies in the production of Polyamide 12 (PA12), a high-performance thermoplastic with a wide array of industrial uses. The polymerization of laurolactam proceeds via ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, including hydrolytic, anionic, and cationic pathways. This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 12 from laurolactam, aimed at researchers, scientists, and professionals in polymer and materials science.

Notably, the N-methylated derivative, 1-methyl-1-azacyclododecan-2-one, sees limited application in traditional polyamide synthesis. The presence of the methyl group on the nitrogen atom prevents the formation of the amide bond hydrogen necessary for the characteristic hydrogen bonding that defines polyamides, and it also impedes the conventional polycondensation reaction mechanism. Ring-opening polymerization of the N-methylated variant may be possible, but it is not a widely documented or industrially significant process for producing polyamide-like materials. Therefore, this document will focus exclusively on the polymerization of the parent compound, laurolactam.

Hydrolytic Ring-Opening Polymerization

Hydrolytic ROP is a common industrial method for producing Polyamide 12. This process involves the use of water as an initiator to open the lactam ring, followed by a polycondensation step.

Application Notes

This method is robust and does not require stringent anhydrous conditions. The initial ring-opening is followed by the polycondensation of the resulting ω-amino acid. The molecular weight of the polymer can be controlled by the reaction time, temperature, and the removal of water during the polycondensation stage.

Experimental Protocol

Materials:

-

Laurolactam (1-Azacyclododecan-2-one)

-

Deionized water

-

(Optional) Acid catalyst, such as phosphoric acid

Procedure:

-

Pre-polymerization:

-

A mixture of laurolactam and 1-10% by weight of water is heated in a sealed reactor to approximately 300°C under pressure.[1]

-

This initial step facilitates the ring-opening of laurolactam to form 12-aminododecanoic acid.

-

-

Polycondensation:

-

The pressure is then reduced to atmospheric or sub-atmospheric levels.

-

The temperature is maintained at around 250-280°C to promote the polycondensation of the amino acid, with the continuous removal of water.[1]

-

The reaction is allowed to proceed for several hours until the desired melt viscosity, corresponding to the target molecular weight, is achieved.

-

-

Polymer Isolation:

-

The molten polymer is extruded from the reactor.

-

The extruded strands are cooled, typically in a water bath, and then pelletized.

-

Reaction Data

| Parameter | Value | Reference |

| Monomer | Laurolactam | [1] |

| Initiator | Water | [1] |

| Water Concentration | 1-10 wt% | [1] |

| Pre-polymerization Temp. | ~300°C | [1] |

| Polycondensation Temp. | 250-280°C | [1] |

| Final Polymer | Polyamide 12 | [1] |

Reaction Pathway

Figure 1: Hydrolytic Ring-Opening Polymerization of Laurolactam.

Anionic Ring-Opening Polymerization

Anionic ROP is a much faster method for polymerizing laurolactam and can be performed at lower temperatures compared to the hydrolytic process. It requires an anhydrous environment and the use of a strong base as an initiator and an activator.

Application Notes

This method allows for rapid polymerization, often within minutes. The molecular weight of the resulting Polyamide 12 can be controlled by the monomer-to-initiator ratio. The process is sensitive to impurities, especially water, which can terminate the polymerization. Common initiators include alkali metals or their hydrides, which form the lactamate anion in situ. Activators, such as N-acyllactams, are used to accelerate the polymerization.

Experimental Protocol

Materials:

-

Anhydrous Laurolactam

-

Initiator (e.g., sodium hydride (NaH) or caprolactam magnesium bromide)

-

Activator (e.g., N-acetyl-ε-caprolactam or a diisocyanate)

-

Anhydrous solvent (optional, for solution polymerization)

Procedure:

-

Monomer and Reactor Preparation:

-

Laurolactam is dried under vacuum at a temperature below its melting point.

-

The reaction vessel is flame-dried and purged with an inert gas (e.g., nitrogen or argon).

-

-

Initiation:

-

The anhydrous laurolactam is melted in the reactor under an inert atmosphere.

-

The initiator is added to the molten laurolactam to form the laurolactam anion.

-

-

Polymerization:

-

The activator is then introduced to the reaction mixture.

-

The polymerization proceeds rapidly, and the temperature is typically maintained between 150°C and 170°C.

-

-

Polymer Isolation and Purification:

-

Once the polymerization is complete, the solid polymer is cooled.

-

The polymer is then ground or pelletized.

-

Residual monomer can be removed by extraction with a suitable solvent, such as methanol.

-

Reaction Data

| Parameter | Value | Reference |

| Monomer | Laurolactam | [2] |

| Initiator | Caprolactam magnesium bromide | [2] |

| Activator | N-acetyl-ε-caprolactam | [2] |

| Temperature | 150-170°C | [2] |

| Conversion | >95% | [2] |

| Final Polymer | Polyamide 12 | [2] |

Reaction Pathway

Figure 2: Anionic Ring-Opening Polymerization of Laurolactam.

Cationic Ring-Opening Polymerization

Cationic ROP of laurolactam is also possible but is less common commercially due to a higher tendency for side reactions. Protic acids or Lewis acids can be used as initiators.

Application Notes

This method typically yields lower molecular weight polymers compared to anionic or hydrolytic polymerization. The mechanism is believed to involve the initial O-protonation of the lactam, followed by nucleophilic attack by another monomer molecule.

Experimental Protocol

Materials:

-

Anhydrous Laurolactam

-

Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid)

-

Anhydrous solvent

Procedure:

-

Monomer and Reactor Preparation:

-

Similar to the anionic method, all reagents and glassware must be strictly anhydrous.

-

-

Polymerization:

-

Anhydrous laurolactam is dissolved in a suitable anhydrous solvent.

-

The initiator is added to the solution at a controlled temperature.

-

The polymerization is allowed to proceed, often at a temperature slightly above the melting point of the monomer.

-

-

Termination and Isolation:

-

The polymerization is terminated by the addition of a nucleophile, such as water or an alcohol.

-

The polymer is then precipitated, filtered, and dried.

-

Reaction Pathway

Figure 3: Cationic Ring-Opening Polymerization of Laurolactam.

Polymer Characterization

The resulting Polyamide 12 can be characterized by various standard techniques to determine its molecular weight, structure, and thermal properties.

Characterization Data

| Technique | Parameter | Typical Value |

| Gel Permeation Chromatography (GPC) | Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Weight Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | |

| Polydispersity Index (PDI) | 1.5 - 2.5 | |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | 175 - 185 °C |